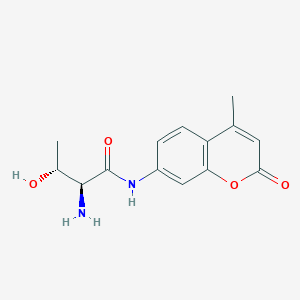

L-Threonine 7-amido-4-methylcoumarin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZVQDJSQAAKEU-OQPBUACISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426784 | |

| Record name | L-Threonine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-66-7 | |

| Record name | L-Threonine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Threonine 7-amido-4-methylcoumarin chemical properties

An In-Depth Technical Guide to L-Threonine 7-amido-4-methylcoumarin (L-Thr-AMC)

Abstract

This compound (L-Thr-AMC) is a fluorogenic substrate indispensable for the sensitive detection of specific protease and aminopeptidase activities. This guide provides a comprehensive overview of its core chemical properties, mechanism of action, and practical applications in research and drug development. We delve into its physicochemical and spectral characteristics, offer a detailed protocol for its use in enzymatic assays, and provide insights into data interpretation and handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage L-Thr-AMC for kinetic studies, inhibitor screening, and other biochemical applications.

Introduction to a Key Fluorogenic Substrate

This compound is a synthetic compound that links the amino acid L-Threonine to the fluorescent molecule 7-amino-4-methylcoumarin (AMC) via an amide bond. In its intact, conjugated form, the coumarin group is non-fluorescent. However, upon enzymatic cleavage of the amide bond by specific proteases, the highly fluorescent AMC is liberated. The resulting fluorescence intensity is directly proportional to the amount of AMC released and thus serves as a sensitive, real-time measure of enzymatic activity. This "turn-on" fluorescence mechanism makes L-Thr-AMC a powerful tool for studying enzymes that exhibit threonine-specific cleavage activity, such as certain components of the proteasome complex.

Physicochemical Properties

The fundamental characteristics of L-Thr-AMC are critical for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 2133-51-9 |

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| Appearance | A solid, often a crystalline powder, ranging from off-white to light yellow. |

| Purity | Typically ≥95%, often supplied at ≥98% for research applications. |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

| Storage Conditions | For long-term stability, it is recommended to store the solid compound at -20°C, protected from light and moisture. |

Spectral Properties and Mechanism of Action

The utility of L-Thr-AMC is rooted in its fluorogenic properties, which are only expressed following enzymatic action.

Mechanism of Fluorescence Generation

The core of the assay is the enzymatic hydrolysis of the amide bond linking L-Threonine to the AMC fluorophore. In the substrate form, the fluorescence of the coumarin ring is quenched. When a protease with specificity for cleaving after a threonine residue acts upon the substrate, the bond is broken, releasing the free 7-amino-4-methylcoumarin. Free AMC is highly fluorescent, and its production can be monitored over time using a fluorometer.

Caption: Standard workflow for a protease assay using L-Threonine-AMC.

A. Materials and Reagents

-

This compound (L-Thr-AMC)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Purified enzyme (e.g., 20S Proteasome)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

-

96-well black, flat-bottom microplate (for fluorescence assays)

-

Fluorescence microplate reader with temperature control

B. Step-by-Step Methodology

-

Prepare Substrate Stock Solution:

-

Dissolve L-Thr-AMC in DMSO to create a 10 mM stock solution. For example, add 362 µL of DMSO to 1 mg of L-Thr-AMC (MW = 276.29).

-

Vortex thoroughly to ensure complete dissolution.

-

Store this stock solution in small aliquots at -20°C, protected from light.

-

-

Prepare Working Solutions:

-

Enzyme Solution: Dilute the purified enzyme to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but is often in the low nanomolar range.

-

Substrate Working Solution: Dilute the 10 mM L-Thr-AMC stock solution in Assay Buffer to a working concentration. A common final assay concentration is 10-100 µM. For a final concentration of 50 µM in a 100 µL reaction volume, you would prepare a 2X working solution (100 µM) by diluting the stock 1:100 in Assay Buffer.

-

-

Set Up the Assay Plate:

-

Design the plate layout, including wells for:

-

Blank: Assay Buffer only (no enzyme, no substrate).

-

No Enzyme Control: Assay Buffer + Substrate.

-

Positive Control: Assay Buffer + Enzyme + Substrate.

-

Test Wells (e.g., for inhibitors): Assay Buffer + Enzyme + Inhibitor + Substrate.

-

-

Add 50 µL of Assay Buffer (or buffer containing the test inhibitor) to the appropriate wells.

-

Add a volume of the diluted enzyme solution (e.g., 25 µL) to the positive control and test wells. Add the same volume of Assay Buffer to the "No Enzyme" control wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow temperatures to equilibrate.

-

-

Initiate and Measure the Reaction:

-

Initiate the reaction by adding the final component, the Substrate Working Solution (e.g., 25 µL), to all wells.

-

Immediately place the plate into the fluorescence microplate reader, pre-set to the assay temperature.

-

Measure the fluorescence intensity (Ex/Em ≈ 350/440 nm) kinetically, with readings taken every 60 seconds for a period of 30 to 60 minutes.

-

C. Data Analysis

-

Subtract Background: For each time point, subtract the fluorescence reading of the "No Enzyme" control from all other readings.

-

Plot Data: Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) versus time (in minutes) for each well.

-

Calculate Initial Velocity: Identify the linear portion of the curve (the initial phase of the reaction) and calculate the slope. The slope represents the initial velocity (V₀) of the reaction in RFU/min.

-

Determine Enzyme Activity: To convert RFU/min to moles/min, a standard curve using free AMC must be generated. By measuring the fluorescence of known concentrations of AMC, you can determine the conversion factor between RFU and the molar amount of product formed.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the solid compound desiccated at -20°C and protect from light to prevent degradation. DMSO stock solutions should also be stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a robust and sensitive fluorogenic substrate that enables the precise measurement of specific protease activities. Its straightforward mechanism, which results in a clear turn-on fluorescence signal upon cleavage, makes it a valuable tool in academic research and industrial drug discovery for enzyme characterization, inhibitor screening, and kinetic analysis. Proper understanding of its chemical properties and adherence to optimized protocols are essential for generating reliable and reproducible data.

References

-

Adooq Bioscience. This compound Datasheet. [Link]

A Technical Guide to L-Threonine 7-amido-4-methylcoumarin (CAS 191723-66-7): Principles and Applications in Enzyme Activity Assays

This guide provides an in-depth technical overview of L-Threonine 7-amido-4-methylcoumarin, a specialized fluorogenic substrate for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, we will explore the causality behind its application, the principles that ensure reliable data, and the practical steps for its successful implementation in the laboratory.

Part 1: The Core Principle: Harnessing Fluorescence for Enzymatic Insight

At its heart, biochemical research often requires the precise measurement of enzyme activity. Fluorogenic assays provide a highly sensitive and continuous method for this purpose.[1][2] this compound (H-Thr-AMC) is a key tool in this field, designed specifically as a substrate for certain proteases, such as aminopeptidases.[3]

The molecule's design is elegant in its simplicity. It consists of the amino acid L-Threonine covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond.[3] In this conjugated state, the AMC fluorophore is non-fluorescent or "quenched".[1][4][5] When a protease that recognizes the threonine residue cleaves this amide bond, the AMC is liberated.[3][4] Once freed from the quenching effects of the peptide, AMC emits a strong fluorescent signal upon excitation, which can be detected in real-time.[1][5] This emitted fluorescence is directly proportional to the rate of enzymatic activity, providing a powerful means to study enzyme kinetics, screen for inhibitors, and characterize novel enzymes.[3][6]

Part 2: Physicochemical & Spectroscopic Properties

A thorough understanding of the substrate's properties is fundamental to designing robust and reproducible assays. All experimental parameters, from solvent choice to instrument settings, are dictated by these characteristics.

| Property | Value | Source(s) |

| CAS Number | 191723-66-7 | [3][7][8][9] |

| Molecular Formula | C₁₄H₁₆N₂O₄ (Note: CAS number may refer to HCl salt) | [3][7][8] |

| Molecular Weight | ~276.29 g/mol (for free base) | [7][8][9] |

| Appearance | Solid powder | [5] |

| Excitation Max. | ~341-380 nm | [4][5][10][11][12][13] |

| Emission Max. | ~430-460 nm | [3][4][5][10][11][12][13] |

| Solubility | Soluble in DMSO, DMF, and acetone | [4][5][13] |

| Storage | Store at -20°C, desiccated and protected from light | [7][14] |

Part 3: The Enzymatic Reaction & Experimental Workflow

The Cleavage Reaction: A Visual Representation

The enzymatic cleavage of H-Thr-AMC is the central event in the assay. The following diagram illustrates this process, where the protease acts as a catalyst to release the fluorescent AMC molecule.

Caption: Enzymatic cleavage of H-Thr-AMC substrate releases fluorescent AMC.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the observed signal is genuinely from the enzymatic activity of interest.

1. Reagent Preparation (The Foundation)

-

Assay Buffer: The choice is critical and enzyme-dependent. A common starting point is a buffer like 50 mM Tris or HEPES, pH 7.5. The buffer must maintain the enzyme's optimal activity and stability.

-

Substrate Stock Solution (10 mM): Due to its solubility, dissolve H-Thr-AMC in anhydrous DMSO.[5] For example, dissolve 2.76 mg in 1 mL of DMSO. Store this stock in aliquots at -20°C, protected from light, to prevent degradation.[7]

-

Enzyme Solution: Prepare the purified enzyme in an appropriate buffer on ice. The final concentration used in the assay will need to be optimized through titration to ensure the reaction rate is linear over the desired time course.

-

AMC Standard Stock Solution (10 mM): To quantify the product, a standard curve is essential.[5] Prepare a 10 mM stock of pure 7-Amino-4-methylcoumarin (CAS 26093-31-2) in DMSO.[5]

2. Assay Procedure (Execution in a 96-Well Format)

-

Plate Choice: Use an opaque, black 96-well microtiter plate to minimize background fluorescence and light scattering.

-

AMC Standard Curve:

-

Reaction Setup: For each reaction, the final volume will be 100 µL. Prepare wells as follows:

-

Test Wells: Assay Buffer + Enzyme Solution + Substrate Solution.

-

Control 1 (No Enzyme): Assay Buffer + Substrate Solution. This control validates that the substrate is stable and does not spontaneously hydrolyze, ensuring that any signal observed is enzyme-dependent.

-

Control 2 (No Substrate): Assay Buffer + Enzyme Solution. This control accounts for any intrinsic fluorescence from the enzyme preparation itself.

-

-

Initiation and Measurement:

-

Add the assay buffer and enzyme solution to the wells first and allow them to equilibrate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use an excitation wavelength between 360-380 nm and an emission wavelength between 440-460 nm.[5][13]

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experiment, from reagent preparation to data analysis.

Caption: A typical workflow for an enzyme assay using H-Thr-AMC.

Part 4: Data Analysis and Interpretation

Raw fluorescence data is meaningless without proper analysis. The goal is to convert the rate of fluorescence increase into a specific enzyme activity.

-

Background Subtraction: For each time point, subtract the average RFU from the appropriate control wells (e.g., the "No Enzyme" control) from the test wells.

-

Standard Curve Generation: Plot the background-subtracted RFU of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU per µM of AMC) and the R² value, which should be >0.98 for a reliable curve.[5]

-

Calculate Product Concentration: Use the slope from the standard curve to convert the RFU values from your kinetic assay into the concentration of AMC produced at each time point.

-

Concentration of AMC (µM) = (RFU_sample - RFU_blank) / Slope

-

-

Determine Initial Velocity (V₀): Plot the concentration of AMC produced over time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. The slope of this linear portion is the reaction rate (e.g., in µM/min).

Example Data Presentation

| Sample | Raw RFU (at 10 min) | Background Corrected RFU | [AMC] Produced (µM) | Velocity (µM/min) |

| Test Well 1 | 15,400 | 15,250 | 12.2 | 1.22 |

| Test Well 2 | 15,650 | 15,500 | 12.4 | 1.24 |

| No Enzyme Control | 150 | 0 | 0.0 | 0.0 |

| No Substrate Control | 120 | - | - | - |

(Note: Hypothetical data assuming a standard curve slope of 1250 RFU/µM)

Part 5: Trustworthiness Through Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | Substrate degradation/hydrolysis; Contaminated buffer or enzyme; Autofluorescence of test compounds (in inhibitor screening). | Prepare fresh substrate stock; Use high-purity reagents; Run a control with the test compound alone. |

| Low or No Signal | Inactive enzyme; Incorrect buffer pH or composition; Substrate concentration too low (below Kₘ). | Verify enzyme activity with a known positive control substrate; Optimize buffer conditions; Perform a substrate titration to determine the optimal concentration. |

| Non-Linear Reaction Rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or shorter assay time; Verify enzyme stability under assay conditions; Analyze data from the initial linear phase only. |

By systematically addressing these potential pitfalls, the integrity and trustworthiness of the experimental results are upheld. This guide provides the framework for leveraging this compound not just as a reagent, but as a precision tool for quantitative enzymology.

References

-

Spectrum [AMC (7-Amino-4-methylcoumarin)]. AAT Bioquest.

-

7-Amino-4-methylcoumarin (CAS 26093-31-2). Cayman Chemical.

-

7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder.

-

A Researcher's Guide to Fluorogenic Protease Assays: Comparing AFC, AMC, and ACC. BenchChem.

-

This compound | 191723-66-7. BenchChem.

-

7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe. MedchemExpress.com.

-

Protease Assays - Assay Guidance Manual. NCBI - NIH.

-

7-Amino-4-methylcoumarin. Sigma-Aldrich.

-

Using Protease Assays for Accurate Protease Detection. G-Biosciences.

-

Enzyme Activity Assays using Fluorogenic Peptide Substrates. R&D Systems.

-

Principle of the fluorescent protease assay. ResearchGate.

-

This compound. GoldBio.

-

This compound. PubChem.

-

This compound. ZellBio GmbH.

-

vc31097 l-threonine 7-amido-4-methyl coumarin. VSNCHEM.

-

L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC). AbMole BioScience.

-

Ala-Ala-Phe-7-amido-4-methylcoumarin protease substrate. Sigma-Aldrich.

-

Application Notes and Protocols for the Preparation of a Standard Curve for Free 7-Amino-4-methylcoumarin (AMC). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. goldbio.com [goldbio.com]

- 8. This compound | C14H16N2O4 | CID 7015864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-THREONINE 7-AMIDO-4-METHYL COUMARIN | VSNCHEM [vsnchem.com]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 7-Amino-4-methylcoumarin [sigmaaldrich.com]

- 14. zellbio.eu [zellbio.eu]

A Comprehensive Technical Guide to the Synthesis of L-Threonine 7-amido-4-methylcoumarin

Introduction: The Significance of Fluorogenic Substrates in Protease Research

L-Threonine 7-amido-4-methylcoumarin (H-Thr-AMC) is a highly valuable chemical tool in the fields of biochemistry, cell biology, and drug discovery. It functions as a fluorogenic substrate, a molecule that is initially non-fluorescent but releases a fluorescent compound upon enzymatic cleavage. Specifically, H-Thr-AMC is designed to be a target for various proteases and aminopeptidases that recognize and cleave the amide bond C-terminal to a threonine residue.[1]

The core utility of this compound lies in its elegant reporting mechanism. The coumarin moiety, 7-amino-4-methylcoumarin (AMC), is "caged" by the L-Threonine amino acid via an amide linkage. In this conjugated form, the molecule exhibits minimal fluorescence. However, upon enzymatic hydrolysis by a target protease, the free AMC is liberated.[1][2] This uncaged AMC is intensely fluorescent, with a characteristic excitation maximum around 380 nm and an emission maximum near 460 nm.[3][4][5] This "turn-on" fluorescent signal provides a direct, real-time measure of enzymatic activity, making it an indispensable tool for enzyme kinetics, inhibitor screening, and cellular imaging.[1][5]

This guide provides a detailed, field-proven methodology for the chemical synthesis of this compound, grounded in established principles of peptide chemistry. We will explore the strategic considerations behind each step, from protecting group selection to the final purification, offering a causal explanation for the experimental choices to ensure both scientific integrity and successful replication.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of H-Thr-AMC is a classic example of amide bond formation between an amino acid and an aromatic amine. A retrosynthetic analysis reveals a straightforward approach: disconnecting the target amide bond to yield L-Threonine and 7-amino-4-methylcoumarin (AMC).

However, the bifunctional nature of L-Threonine, possessing both a nucleophilic amine and a hydroxyl group, necessitates a protection strategy to ensure regioselective acylation at the desired carboxyl group. The primary amino group of L-Threonine must be temporarily masked to prevent self-polymerization or other side reactions during the carboxyl activation and coupling steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the neutral or basic conditions of amide coupling and its facile removal under mild acidic conditions.[6][7]

The overall synthetic workflow can therefore be logically structured into three core stages:

-

Protection: N-terminal protection of L-Threonine with a Boc group.

-

Coupling: Activation of the carboxylic acid of Boc-L-Threonine and subsequent amide bond formation with 7-amino-4-methylcoumarin.

-

Deprotection: Removal of the Boc group to yield the final product.

Caption: A high-level overview of the four-stage synthetic workflow.

Part 1: Synthesis of Boc-L-Threonine

The initial step involves the protection of the α-amino group of L-Threonine. The Boc group is introduced using di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the (Boc)₂O anhydride.

Experimental Protocol: N-Boc Protection

-

Dissolution: Suspend L-Threonine (1.0 eq) in a 1:1 mixture of Dioxane and water.

-

Basification: Cool the suspension in an ice bath (0 °C) and add sodium hydroxide (NaOH, 2.5 eq) dissolved in water. Stir until the L-Threonine is fully dissolved.

-

Boc Anhydride Addition: To the cold, stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the Dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M solution of hydrochloric acid (HCl). The product will precipitate as a white solid.

-

-

Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-L-Threonine as a white solid. The product is typically of sufficient purity for the next step without further purification.

Part 2: Amide Coupling of Boc-L-Threonine and 7-Amino-4-methylcoumarin

This is the key bond-forming step. The carboxylic acid of Boc-L-Threonine is activated to make it susceptible to nucleophilic attack by the amino group of 7-amino-4-methylcoumarin. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective coupling system.[1]

Causality of Reagent Choice:

-

EDC: A water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

HOBt: This additive serves two critical functions. First, it reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea but more stable, which minimizes the risk of racemization at the α-carbon of the amino acid.[8] Second, it suppresses the formation of an unreactive N-acylurea byproduct.

Caption: The EDC/HOBt-mediated activation and coupling pathway.

Experimental Protocol: Amide Coupling

-

Dissolution: Dissolve Boc-L-Threonine (1.2 eq), 7-amino-4-methylcoumarin (1.0 eq), and HOBt (1.3 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

EDC Addition: Add EDC hydrochloride (1.3 eq) portion-wise to the cold, stirring solution.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight (approx. 18 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 7-amino-4-methylcoumarin.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 5% aqueous citric acid solution (2x), followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Initial Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (DCM) to yield Boc-L-Threonine-AMC.

Part 3: Deprotection to Yield Final Product

The final step is the removal of the acid-labile Boc group. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation as it is highly effective and volatile, simplifying its removal post-reaction.[7][9]

Mechanism Insight: The mechanism involves protonation of the Boc carbonyl oxygen by TFA, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can potentially alkylate nucleophilic residues, so its scavenging is sometimes necessary, though often not required for this specific substrate.[6][9]

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve the purified Boc-L-Threonine-AMC (1.0 eq) in anhydrous DCM.

-

TFA Addition: To this solution, add an equal volume of TFA (e.g., 5 mL of a 50% TFA/DCM solution for a reaction in 5 mL of DCM).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation:

-

Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (3x) can help remove residual TFA.

-

The crude product is often obtained as a TFA salt. It can be triturated with cold diethyl ether to precipitate a solid, which is then collected by filtration and dried under vacuum.

-

-

Final Purification: For high-purity material required for assays, the crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the pure product are pooled and lyophilized to yield this compound as a white, fluffy solid.

Product Characterization and Data

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.

| Parameter | Method | Expected Result | Justification |

| Identity | ¹H & ¹³C NMR | Peaks corresponding to the coumarin scaffold and the L-Threonine side chain, with characteristic shifts confirming amide bond formation. | Confirms the covalent structure of the molecule.[1] |

| Molecular Weight | ESI-MS | [M+H]⁺ ion at m/z = 277.12 | Verifies the correct molecular mass of the final product.[1][10] |

| Purity | RP-HPLC | >95% | Ensures that enzymatic assays are not compromised by fluorescent impurities or inhibitors.[1] |

| Appearance | Visual | White to off-white solid | Standard physical state for the lyophilized product. |

Mechanism of Action: A Fluorogenic Switch

The utility of this compound is derived from its function as a molecular switch for fluorescence, controlled by enzymatic activity.

Caption: Enzymatic cleavage releases fluorescent AMC.

In its intact state, the electron-withdrawing effect of the amide bond quenches the intrinsic fluorescence of the coumarin ring system. When a protease recognizes and hydrolyzes this amide bond, the potent electron-donating amino group is restored on the coumarin ring. This electronic shift dramatically increases the quantum yield of the fluorophore, resulting in a strong fluorescent signal that can be easily detected and quantified.

Conclusion

The synthesis of this compound is a robust and reproducible process rooted in fundamental principles of peptide chemistry. By employing a logical sequence of protection, coupling, and deprotection, this valuable research tool can be efficiently prepared in high purity. Understanding the causality behind each reagent's function—from the role of HOBt in preventing racemization to the acid-lability of the Boc group—is paramount for troubleshooting and adapting the protocol for the synthesis of other aminoacyl-AMC substrates. The resulting molecule serves as a powerful and sensitive reporter for probing the complex world of protease activity, continuing to fuel discoveries in both basic science and therapeutic development.

References

- Benchchem. This compound | 191723-66-7.

- BD Biosciences. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate — 556449.

- MedChemExpress. Ac-DEVD-AMC | Caspase-3/7 Fluorescent Substrate.

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Available from: [Link]

- Tyagi, B., et al. (2008). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications, 9(6), 1248-1254.

- AAPPTEC. Reagents Used in Peptide Synthesis Archives.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

- Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023).

- Fisher Scientific. Amine Protection / Deprotection.

- PubChem. This compound.

- ResearchGate. (A) Chemical Structures of 7-Amino-4-methylcoumarin (AMC, 1) and N-Acyl...

-

Wang, B., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journal of Organic Chemistry, 7, 1026-1032. Available from: [Link]

- ResearchGate. Reaction optimization for the synthesis of 7-amino-4-methyl-coumarin 3a...

- ResearchGate. Synthesis of 7‐amino‐4‐methylcoumarin (AMC) derivatives and their hydrolysis by plant cysteine proteinases.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BOC deprotection [ms.bzchemicals.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. peptide.com [peptide.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. This compound | C14H16N2O4 | CID 7015864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral properties of H-Thr-AMC fluorogenic substrate

An In-Depth Technical Guide to the Spectral Properties and Application of H-Thr-AMC Fluorogenic Substrate

Executive Summary

This guide provides a comprehensive technical overview of the H-Thr-AMC (L-Threonine 7-amido-4-methylcoumarin) fluorogenic substrate, designed for researchers, scientists, and professionals in drug development. H-Thr-AMC is a specialized tool for the sensitive detection and quantification of proteases that exhibit cleavage specificity after a threonine residue. The core of its utility lies in the fluorophore, 7-Amino-4-methylcoumarin (AMC), which is released upon enzymatic hydrolysis. In its conjugated, substrate form (H-Thr-AMC), the AMC molecule is essentially non-fluorescent.[1] Enzymatic cleavage of the amide bond liberates free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to enzyme activity.[2][3] This document details the fundamental spectral properties of AMC, explores the environmental factors influencing its fluorescence, provides validated experimental protocols for its use, and offers insights into data interpretation and troubleshooting.

Introduction: The Principle of Fluorogenic Protease Assays

The use of fluorogenic peptide substrates is a well-established and powerful method for determining protease specificity and activity.[2] The fundamental principle involves a peptide sequence recognized by a specific protease, which is chemically linked to a fluorophore via an amide bond. In the case of H-Thr-AMC, the threonine residue serves as the recognition site for the target enzyme. This peptide is conjugated to the amino group of 7-Amino-4-methylcoumarin (AMC).[4] This conjugation effectively quenches the fluorescence of the AMC molecule.[4][5] When a protease cleaves the amide bond between the threonine and the AMC, the fluorophore is released.[6] This liberation restores its native fluorescence, which can be monitored in real-time using a spectrofluorometer to provide a sensitive measure of enzymatic activity.[2]

Section 1: Fundamental Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

The utility of H-Thr-AMC is entirely dependent on the robust and well-characterized photophysical properties of the released AMC fluorophore.

Absorption and Emission Spectra

Free AMC is a blue-emitting fluorophore.[7] While the exact spectral maxima can vary slightly depending on the solvent environment and instrument calibration, they are consistently found within a well-defined range. The excitation maximum is typically observed between 341 nm and 380 nm, and the emission maximum is recorded between 430 nm and 460 nm.[4][7][8][9][10] This large Stokes shift (the difference between excitation and emission maxima) is advantageous as it minimizes spectral overlap and reduces background interference, enhancing signal-to-noise ratios.

Molar Extinction Coefficient and Quantum Yield

Two key parameters define the brightness of a fluorophore: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).

-

Molar Extinction Coefficient (ε): This value represents the molecule's ability to absorb light at a specific wavelength. A higher ε indicates more efficient light absorption. For AMC, reported values are in the range of 17,800 to 19,000 M⁻¹cm⁻¹.[11][12][13]

-

Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The quantum yield of AMC is highly sensitive to its environment, particularly the solvent.[14] In ethanol, the quantum yield of 7-Amino-4-methylcoumarin is approximately 0.5, indicating that for every two photons absorbed, one is emitted as fluorescence.[14]

The Mechanism of Fluorescence: From H-Thr-AMC to Free AMC

The transition from a quenched to a fluorescent state is the core of the assay. The enzymatic reaction hydrolyzes the amide bond, releasing AMC. This process is the rate-limiting step directly tied to the enzyme's catalytic efficiency.

Caption: Enzymatic cleavage of H-Thr-AMC releases the fluorescent AMC moiety.

Section 2: Environmental Factors Influencing AMC Fluorescence (Solvatochromism)

The fluorescence of coumarin derivatives is notably sensitive to the local environment, a phenomenon known as solvatochromism.[15][16][17] Understanding these factors is critical for robust assay design and accurate data interpretation.

Influence of Solvent Polarity

Solvent polarity can significantly impact both the quantum yield and the spectral positions of AMC.[14] More polar solvents can cause a shift in the emission spectrum to longer wavelengths (a bathochromic or red shift).[6] Therefore, maintaining consistent buffer and solvent conditions, including the concentration of organic solvents like DMSO used to dissolve substrates, is crucial for reproducibility.

Effect of pH on Spectral Properties and Assay Design

As an aromatic amine, the fluorescence of AMC is pH-dependent.[18] The fluorescence is generally stable within a pH range of 6 to 8.[19] However, highly acidic conditions (pH < 5) can lead to protonation of the amino group, which can alter or quench fluorescence.[6] Conversely, extremely alkaline conditions can also affect fluorescence intensity.[5] It is imperative to choose a buffer system that maintains a stable pH within the optimal range for both the enzyme's activity and AMC's fluorescence.

Temperature Considerations

Assay temperature must be carefully controlled. Higher temperatures can increase the rate of spontaneous, non-enzymatic substrate hydrolysis, leading to elevated background fluorescence.[19] Conversely, temperature fluctuations during the assay will affect the enzyme's catalytic rate. Most enzymatic assays are performed at a constant temperature, such as 37°C, which should be optimized for the specific protease being studied.[5]

Section 3: Practical Application: Characterizing H-Thr-AMC and Enzyme Activity

This section provides standardized protocols for the use of H-Thr-AMC in a research setting.

Data Presentation: Spectral and Photophysical Properties of AMC

The following table summarizes the key quantitative data for the 7-Amino-4-methylcoumarin fluorophore.

| Parameter | Value Range | Source(s) |

| Excitation Maximum (λex) | 341 - 380 nm | [4][7][8][9] |

| Emission Maximum (λem) | 430 - 460 nm | [4][7][8][9] |

| Molar Extinction Coefficient (ε) | 17,800 - 19,000 M⁻¹cm⁻¹ | [11][12][13] |

| Quantum Yield (Φ) in Ethanol | ~0.5 | [14] |

Experimental Protocols

Rationale: To convert the arbitrary Relative Fluorescence Units (RFU) measured by the instrument into a precise concentration of released AMC, a standard curve is essential.[3][20]

Materials:

-

7-Amino-4-methylcoumarin (AMC) standard (e.g., Sigma-Aldrich A9891)

-

Assay Buffer (optimized for your enzyme, e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

-

DMSO, spectroscopic grade

-

Opaque 96-well microplate (black plates are recommended to minimize background)[19]

-

Fluorescence plate reader

Procedure:

-

Prepare a 1 mM AMC Stock Solution: Dissolve an appropriate amount of AMC powder in DMSO. Protect from light.

-

Prepare a Diluted Working Stock: Dilute the 1 mM stock solution in Assay Buffer to a concentration of 100 µM.

-

Create Serial Dilutions: In the 96-well plate, perform serial dilutions of the 100 µM working stock to generate a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM). Adjust the final volume in each well to 100 µL with Assay Buffer.

-

Measure Fluorescence: Read the plate in a fluorescence microplate reader using the optimal excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 440 nm).[20]

-

Plot Data: Subtract the fluorescence of the blank (0 µM AMC) from all readings. Plot the background-subtracted RFU versus the known AMC concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

Caption: Workflow for creating an AMC standard curve.

Rationale: This protocol measures the rate of AMC release from H-Thr-AMC, which is proportional to the activity of the target protease.[21]

Materials:

-

H-Thr-AMC substrate

-

Purified enzyme or cell lysate containing the enzyme

-

Assay Buffer

-

Opaque 96-well microplate

-

Fluorescence plate reader with kinetic reading capability

Procedure:

-

Prepare Substrate Stock Solution: Dissolve H-Thr-AMC in DMSO to a concentration of 10-20 mM.[11]

-

Prepare Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 50-200 µM).

-

Prepare Enzyme Dilutions: Prepare serial dilutions of your enzyme in Assay Buffer.

-

Assay Setup:

-

To experimental wells, add 50 µL of the diluted enzyme solution.

-

To "no-enzyme" control wells, add 50 µL of Assay Buffer for background fluorescence measurement.[21]

-

To "inhibitor" control wells (if applicable), add enzyme that has been pre-incubated with an inhibitor.

-

-

Reaction Initiation and Measurement:

Section 4: Data Interpretation and Troubleshooting

Calculating Enzyme Activity

-

Determine the Rate: For each well, plot RFU versus time (minutes). The initial, linear portion of this curve represents the initial velocity (V₀). Calculate the slope of this linear phase (ΔRFU/min).

-

Subtract Background: Subtract the rate from the "no-enzyme" control well from the rates of the experimental wells.[21]

-

Convert to Molar Rate: Use the slope from the AMC standard curve (Protocol 1) to convert the rate from RFU/min to pmol/min or µM/min.

-

Activity (pmol/min) = (ΔRFU/min) / (Slope of Standard Curve in RFU/pmol)

-

Common Sources of High Background and Mitigation

High background fluorescence can obscure the true signal and reduce assay sensitivity.[19]

-

Autofluorescence: Test compounds or components in the cell lysate may fluoresce at the same wavelengths as AMC. Always measure the fluorescence of a "no-substrate" control.[19]

-

Spontaneous Substrate Hydrolysis: H-Thr-AMC may slowly hydrolyze on its own. This is measured by the "no-enzyme" control and can be minimized by optimizing pH and temperature and preparing fresh substrate solutions.[19]

-

Contaminated Reagents: Buffers, water, or enzyme preparations can be sources of fluorescent contaminants. Test each component individually if background is unacceptably high.[19]

Caption: A generalized experimental workflow for a protease activity assay.

Conclusion

The H-Thr-AMC fluorogenic substrate is a highly sensitive and specific tool for probing the activity of proteases that cleave after threonine residues. Its mechanism is based on the robust and well-understood photophysical properties of its 7-Amino-4-methylcoumarin (AMC) reporter group. By understanding the factors that influence AMC fluorescence—such as pH, temperature, and solvent—and by employing carefully controlled experimental designs with appropriate standards and controls, researchers can achieve highly accurate and reproducible measurements of enzyme kinetics. This guide provides the foundational knowledge and practical protocols necessary to successfully integrate H-Thr-AMC into drug discovery and basic research workflows.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved January 15, 2026, from [Link]

-

Turki, H., et al. (2006). Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study and comparison with the corresponding coumarin. C. R. Chimie, 9, 1252–1259. [Link]

- Turki, H., et al. (2006). Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study and comparison with the corresponding coumarin. C. R. Chimie, 9, 1252–1259.

-

Roy, A., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and Photobiology, 90(3), 545-553. [Link]

-

Khalfan, H., & Haugland, R. P. (1989). A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA). Journal of Immunological Methods, 122(2), 175-182. [Link]

-

ResearchGate. (2009). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. [Link]

-

iGEM. (2017). AMC standard curve assay protocol. Benchling. [Link]

-

Bulteau, A. L., et al. (2005). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 38(8), 1091-1101. [Link]

-

Venglovecz, V., et al. (2011). Measuring digestive protease activation in the mouse pancreas. Pancreatology, 11(5), 469-477. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

Knight, A. R., et al. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Preprint. [Link]

-

R Discovery. (n.d.). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2016). Fluorescence Intensities of AMC (5 µM) and Developer Activity...[Link]

-

McNamara, G. (2007, September 17). Re: extinction coefficients. Confocal Microscopy List - Nabble. [Link]

-

Coombs, G. S., et al. (2005). Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen. The Journal of Biological Chemistry, 280(31), 28488-28496. [Link]

-

South Bay Bio. (n.d.). Proteosome-Substrates. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Confocal Microscopy List - extinction coefficients [confocal-microscopy-list.275.s1.nabble.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study and comparison with the corresponding coumarin [comptes-rendus.academie-sciences.fr]

- 16. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. resources.novusbio.com [resources.novusbio.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to L-Threonine 7-amido-4-methylcoumarin for Protease Substrate Studies

Introduction: The Need for Precise Protease Activity Measurement

In the fields of biochemistry, drug discovery, and molecular biology, the accurate quantification of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, are implicated in a vast array of physiological and pathological processes, from apoptosis and immune response to cancer progression and viral replication. Understanding their function, specificity, and inhibition requires robust and sensitive assay methodologies. Fluorogenic substrates have become a cornerstone of this research, offering a continuous and highly sensitive means to monitor enzymatic activity.

This guide provides an in-depth technical overview of L-Threonine 7-amido-4-methylcoumarin (H-Thr-AMC), a fluorogenic substrate designed for the study of proteases that exhibit specificity for threonine residues at the P1 position.[1] We will delve into the core principles of its mechanism, provide field-proven experimental protocols, and discuss the critical aspects of data analysis and assay validation that ensure the generation of trustworthy and reproducible results.

Part 1: Core Principles and Mechanism of Action

This compound is a synthetic compound consisting of the amino acid L-threonine linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2] The fundamental principle of the assay is based on the phenomenon of fluorescence quenching and release.

-

Quenched State: In its intact, conjugated form (H-Thr-AMC), the fluorescence of the AMC moiety is significantly quenched by the attached amino acid. The substrate itself is therefore essentially non-fluorescent or exhibits very low background fluorescence.[3][4]

-

Enzymatic Cleavage: When a protease that recognizes and cleaves at the C-terminal side of a threonine residue is present, it hydrolyzes the amide bond linking the threonine to the AMC.[1]

-

Fluorescent Signal: This cleavage event liberates free 7-amino-4-methylcoumarin. Unconjugated AMC is highly fluorescent, emitting a strong signal when excited by light at the appropriate wavelength.[5] The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, by extension, the activity of the protease in the sample.

The spectroscopic properties of the liberated AMC are critical for detection. Free AMC is typically excited at a wavelength of approximately 340-380 nm and emits light in the blue range, with a maximum emission at 440-460 nm.[1][6]

Caption: Enzymatic cleavage of L-Thr-AMC releases the fluorescent AMC group.

Part 2: Designing a Robust and Self-Validating Assay

The trustworthiness of any enzymatic assay hinges on its design. A well-designed experiment not only measures the desired activity but also includes a system of controls to validate the results and rule out potential artifacts. This is the cornerstone of a self-validating system.

Key Assay Components and Considerations

A successful protease assay using H-Thr-AMC requires careful optimization of several parameters. The causality behind these choices is critical for interpreting results correctly.

| Component | Key Consideration | Rationale & Causality |

| Assay Buffer | pH, Ionic Strength, Additives (e.g., EDTA, DTT) | Protease activity is highly dependent on pH and ionic strength. The buffer must maintain the optimal pH for the specific enzyme being studied. Additives may be required; for example, cysteine proteases often require a reducing agent like DTT for activity, while metalloproteases may be inhibited by chelating agents like EDTA.[7] |

| Enzyme Concentration | Titration to find the linear range | The enzyme concentration must be low enough to ensure the reaction rate is linear with respect to time for the duration of the measurement.[7] If the enzyme concentration is too high, the substrate will be rapidly depleted, leading to a non-linear reaction curve and an underestimation of the true initial velocity. |

| Substrate Concentration | Should be at or near the Michaelis constant (Kₘ) | For routine activity measurements, a substrate concentration around the Kₘ value ensures a robust signal that is sensitive to changes in enzyme activity. For determining kinetic parameters, a range of concentrations bracketing the Kₘ (e.g., 0.1x to 10x Kₘ) is required to accurately fit the Michaelis-Menten model.[8] Using concentrations far below Kₘ can lead to weak signals, while excessively high concentrations can cause substrate inhibition or inner filter effects.[7][9] |

| Temperature | Constant and Optimal | Enzymatic reactions are temperature-sensitive. The assay should be performed at a constant, controlled temperature (e.g., 25°C or 37°C) optimal for the enzyme to ensure consistent and reproducible rates.[7] |

| Solvent | DMSO for Stock Solutions | H-Thr-AMC, like most AMC-based substrates, is typically dissolved in 100% DMSO to create a concentrated stock solution.[8] The final concentration of DMSO in the assay well should be kept low (typically <1-2%) as higher concentrations can inhibit or denature enzymes. |

The Logic of Essential Controls

Controls are non-negotiable for data integrity. They provide the necessary context to interpret the signal generated from your test samples.

Caption: Logical relationships of controls for accurate determination of enzymatic activity.

-

No-Enzyme Control: This well contains all assay components except the enzyme (replaced with buffer). It is essential for determining the background fluorescence from the substrate and buffer itself. This value is subtracted from all other readings.[10]

-

Positive Control: This well contains a known, active protease that is expected to cleave the substrate. This control validates that the substrate is viable and the assay conditions (buffer, temperature) are permissive for enzymatic activity.[11]

-

Inhibitor Control: This well contains the test enzyme, the substrate, and a known, specific inhibitor of that enzyme. A significant reduction in signal compared to the test sample confirms that the activity being measured is indeed from the target protease and not from a contaminating protease or non-specific substrate breakdown.[12]

Part 3: Experimental Protocols

The following protocols provide a framework for a general activity assay and for determining key kinetic parameters. These should be optimized for your specific enzyme.

Protocol 1: General Protease Activity Assay

Objective: To measure the relative activity of a protease using H-Thr-AMC.

Materials:

-

Purified protease of interest

-

This compound (H-Thr-AMC)

-

Assay Buffer (optimized for the specific protease)

-

DMSO (Anhydrous)

-

Black, flat-bottom 96-well microplate[8]

-

Fluorescence microplate reader with Ex/Em filters for ~380/460 nm[8]

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of H-Thr-AMC in DMSO. Store in small aliquots, protected from light, at -20°C.[7][13] Avoid repeated freeze-thaw cycles.

-

Prepare a 2X working solution of the substrate (e.g., 200 µM) by diluting the stock solution in Assay Buffer.

-

Prepare serial dilutions of your purified protease in Assay Buffer.

-

-

Assay Setup (Final Volume 100 µL):

-

To the wells of the 96-well plate, add 50 µL of the diluted protease solutions.

-

For the "no-enzyme" control, add 50 µL of Assay Buffer.

-

If using, add 50 µL of your positive control enzyme.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow all components to equilibrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells.

-

Immediately place the plate in the pre-warmed fluorescence reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes), taking readings every 1-2 minutes.[7]

-

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of a protease for H-Thr-AMC.

Procedure:

-

Reagent Preparation:

-

Prepare a range of 2X H-Thr-AMC working solutions in Assay Buffer (e.g., from 0.2 µM to 200 µM, depending on the expected Kₘ).

-

Use a fixed, low concentration of the purified protease, determined from preliminary experiments to be in the linear range.

-

-

Assay Setup and Measurement:

-

Follow the setup in Protocol 1, but instead of adding a single substrate concentration, add 50 µL of each different substrate concentration to separate wells (each containing 50 µL of the fixed enzyme concentration).

-

Include a "no-enzyme" control for each substrate concentration to account for any concentration-dependent background fluorescence.

-

Measure fluorescence kinetically as described above.

-

Part 4: Data Analysis and Interpretation

Raw fluorescence data must be processed correctly to yield meaningful results.

Caption: A typical workflow for analyzing kinetic protease assay data.

-

Background Subtraction: For each time point, subtract the average fluorescence value of the "no-enzyme" control wells from the fluorescence values of the experimental wells.[10]

-

Determine Initial Velocity (V₀): Plot the background-subtracted fluorescence against time. Identify the linear portion of the curve (usually the beginning of the reaction) and calculate the slope. This slope (ΔRFU/Δtime) is the initial reaction velocity, V₀.[7]

-

Quantification using an AMC Standard Curve: To convert V₀ from arbitrary fluorescence units per minute to a molar rate (e.g., pmol/min), a standard curve must be generated using known concentrations of free AMC.[11][14]

-

Prepare serial dilutions of a free AMC standard in Assay Buffer.

-

Measure the endpoint fluorescence of each concentration.

-

Plot fluorescence versus the amount of AMC (pmol) and fit a linear regression. The slope of this line (RFU/pmol) is your conversion factor.

-

Activity (pmol/min) = (V₀ from sample) / (Slope of AMC standard curve)

-

-

Michaelis-Menten Analysis:

-

For the kinetic parameter experiment, calculate the V₀ for each substrate concentration.

-

Plot V₀ against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.[8]

-

Part 5: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | 1. Inactive enzyme. 2. Degraded substrate. 3. Suboptimal assay conditions (pH, temp). 4. Incorrect instrument settings. | 1. Use a fresh enzyme aliquot; run a positive control. 2. Prepare fresh substrate from stock; store stock protected from light at -20°C.[7] 3. Verify buffer pH and reaction temperature.[7] 4. Check Ex/Em wavelengths (~380/460 nm) and gain settings. |

| High Background Signal | 1. Substrate degradation (light exposure, contamination). 2. Autofluorescence from sample components. 3. Contaminated buffer or reagents. | 1. Prepare fresh substrate working solutions for each experiment. 2. Run a "sample-no-substrate" control to quantify sample autofluorescence. 3. Use fresh, high-purity reagents and water. |

| Non-Linear Reaction Curve (Lag Phase or Plateau) | 1. Lag Phase: Temperature not equilibrated. 2. Plateau (Substrate Depletion): Enzyme concentration is too high. 3. Plateau (Enzyme Inactivation): Enzyme is unstable under assay conditions. | 1. Ensure the plate and reagents are pre-warmed to the assay temperature.[7] 2. Reduce the enzyme concentration. 3. Check enzyme stability in the assay buffer over the time course of the experiment. |

Conclusion

This compound is a valuable tool for the specific and sensitive detection of protease activity. However, its effective use is not merely a matter of following a protocol. As demonstrated, achieving reliable and trustworthy data requires a deep understanding of the assay's principles, careful optimization of experimental conditions, and the implementation of a comprehensive, self-validating system of controls. By embracing this scientific rigor, researchers can confidently employ H-Thr-AMC to elucidate the complex roles of proteases in health and disease, paving the way for new diagnostic and therapeutic innovations.

References

-

Isca Biochemicals. Ac-DEVD-AMC | 169332-61-0 | Fluorogenic substrate for caspase-3. Available from: [Link]

-

Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology, 1731, 107–122. Available from: [Link]

-

Request PDF. Measurement of Protease Activities Using Fluorogenic Substrates. Available from: [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Available from: [Link]

-

National Center for Biotechnology Information. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Available from: [Link]

-

National Center for Biotechnology Information. Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. Available from: [Link]

-

ElectronicsAndBooks.com. Fluorogenic ester substrates to assess proteolytic activity. Available from: [Link]

-

National Center for Biotechnology Information. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Available from: [Link]

-

iGEM. AMC standard curve assay protocol. Available from: [Link]

-

National Center for Biotechnology Information. Protease Assays - Assay Guidance Manual. Available from: [Link]

-

G-Biosciences. Examining the Fluorescent Protease Protection Assay. Available from: [Link]

-

ACS Omega. Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. Available from: [Link]

-

G-Biosciences. Enzyme substrates for proteases and peptidases. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H16N2O4 | CID 7015864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Z-LR-AMC Fluorogenic Peptide Substrate ES008: R&D Systems [rndsystems.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pnas.org [pnas.org]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. goldbio.com [goldbio.com]

- 14. static.igem.org [static.igem.org]

H-Thr-AMC as a Fluorogenic Probe for Enzyme Activity: A Technical Guide

<_ 2>

Introduction: Illuminating Protease Activity with Fluorogenic Probes

In the intricate landscape of cellular signaling and disease progression, proteases play a pivotal role. These enzymes, which catalyze the cleavage of peptide bonds, are fundamental to a vast array of biological processes. Consequently, the ability to accurately measure their activity is paramount in both basic research and drug development. Fluorogenic assays have emerged as a highly sensitive and precise method for determining enzyme-substrate reactions.[1] This guide focuses on a specific and valuable tool in the researcher's arsenal: H-Thr-AMC, a fluorogenic substrate designed to probe the activity of enzymes that recognize and cleave after a threonine residue.

The core principle behind fluorogenic peptide substrates like H-Thr-AMC lies in the elegant mechanism of fluorescence quenching and de-quenching.[2] The substrate consists of a peptide sequence, in this case, terminating with threonine, conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). In this conjugated state, the fluorescence of AMC is suppressed.[2][3] Upon enzymatic cleavage of the amide bond between the threonine and the AMC molecule, the fluorophore is liberated.[4][5] This release from the quenching effect results in a significant and measurable increase in fluorescence, a signal directly proportional to the rate of enzyme activity.[3]

This technical guide will provide an in-depth exploration of H-Thr-AMC, from its fundamental mechanism of action to practical, field-proven protocols for its application. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for your research endeavors.

Mechanism of Action: The Molecular Light Switch

The utility of H-Thr-AMC as a fluorogenic probe is centered on a finely tuned molecular interaction. The substrate is designed to be a target for proteases with a specificity for cleaving the peptide bond C-terminal to a threonine residue.

The process can be visualized as a molecular light switch:

-

"Off" State (Substrate Intact): The H-Thr-AMC molecule, in its uncleaved form, is essentially non-fluorescent. The electronic properties of the peptide bond between threonine and the AMC group effectively quench the intrinsic fluorescence of the AMC moiety.

-

Enzymatic Recognition and Cleavage: The protease of interest recognizes the threonine residue as its target. It binds to the substrate and catalyzes the hydrolysis of the amide bond linking the threonine to the AMC.

-

"On" State (Fluorophore Released): The cleavage event liberates the free 7-amino-4-methylcoumarin (AMC).[4] Freed from the quenching effect of the attached peptide, the AMC molecule can now fluoresce intensely upon excitation at the appropriate wavelength.

The rate of the increase in fluorescence is directly proportional to the rate of substrate cleavage, and thus, to the activity of the enzyme under investigation.

Caption: Enzymatic cleavage of H-Thr-AMC releases fluorescent AMC.

Experimental Protocols: A Step-by-Step Guide to Robust Data

The success of any enzyme assay hinges on meticulous planning and execution. The following protocol provides a detailed framework for utilizing H-Thr-AMC. It is crucial to remember that this is a template; optimization of buffer conditions, enzyme concentration, and substrate concentration is essential for each specific enzyme and experimental setup.[6]

Essential Materials and Reagents

-

H-Thr-AMC Substrate: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.[6] Store at -20°C, protected from light.

-

Enzyme of Interest: Purified or in a biological sample (e.g., cell lysate).

-

Assay Buffer: The composition is critical and enzyme-dependent. A common starting point for many proteases is a buffer containing 50 mM Tris at pH 8.0 and 100 mM NaCl.[4] For cysteine proteases, a buffer like 100 mM sodium acetate at pH 5.5 with the addition of a reducing agent like DTT is often used.[4]

-

96-well Black Microplate: Black plates are essential to minimize background fluorescence and light scattering.

-

Fluorescence Microplate Reader: Capable of excitation at approximately 360-380 nm and emission detection at around 460 nm.[6][7]

-

Free 7-Amino-4-methylcoumarin (AMC): For generating a standard curve to quantify the amount of cleaved substrate.[7][8]

Experimental Workflow

The following workflow is designed for a 96-well plate format, which is amenable to high-throughput screening.

Caption: A streamlined workflow for H-Thr-AMC enzyme assays.

Detailed Protocol

-

Prepare the AMC Standard Curve:

-

Prepare a series of dilutions of free AMC in the assay buffer.

-

Add these standards to wells of the 96-well plate.

-

Measure the fluorescence to generate a standard curve of fluorescence intensity versus AMC concentration. This is crucial for converting your experimental fluorescence units into the concentration of the product formed.[9]

-

-

Assay Setup:

-

Add the assay buffer to all necessary wells of the 96-well plate.

-

Add your enzyme solution to the sample wells.

-

Include appropriate controls:

-

Negative Control (No Enzyme): Assay buffer and substrate only, to measure background fluorescence.

-

Inhibitor Control (Optional): Enzyme, substrate, and a known inhibitor to validate that the observed activity is from your enzyme of interest.

-

-

-

Pre-incubation:

-

Incubate the plate at the optimal temperature for your enzyme (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.[6]

-

-

Initiate the Reaction:

-

Add the H-Thr-AMC substrate to all wells to start the reaction. The final substrate concentration should be optimized, but a common starting point is in the low micromolar range.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.[6]

-

Data Presentation and Analysis

The raw data will be fluorescence intensity over time.

-

Plot the Data: Plot fluorescence intensity versus time for each well.

-

Determine the Initial Velocity (V₀): Identify the initial linear portion of the curve and calculate the slope. This slope represents the rate of fluorescence increase.[6]

-

Calculate Enzyme Activity: Using the slope from your AMC standard curve, convert the rate of fluorescence increase (RFU/min) into the rate of product formation (e.g., nmol of AMC/min).

| Parameter | Typical Range | Considerations |

| H-Thr-AMC Concentration | 1 - 50 µM | Should be optimized; ideally at or below the Michaelis constant (Km) for initial rate studies. |

| Enzyme Concentration | Varies | Should be in a range that produces a linear increase in fluorescence over the desired time course. |

| Excitation Wavelength | 360 - 380 nm | Consult your instrument's specifications for optimal settings. |

| Emission Wavelength | ~460 nm | Consult your instrument's specifications for optimal settings. |

| Temperature | 25 - 37 °C | Should be optimal for the enzyme being studied and kept constant.[6] |

| pH | 5.5 - 8.5 | Highly dependent on the specific enzyme.[4][6] |

Applications in Research and Drug Development

The ability to precisely quantify the activity of threonine-cleaving proteases makes H-Thr-AMC a valuable tool in several areas:

-

Enzyme Characterization: Determining the kinetic parameters (Km and kcat) of purified enzymes.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors is a cornerstone of modern drug discovery.[10][11][12] Fluorogenic assays are well-suited for this purpose due to their sensitivity and compatibility with automated systems.

-

Investigating Biological Pathways: Studying the role of specific proteases in complex biological processes, such as apoptosis, where caspase-like proteases with specific cleavage preferences are involved.[7][13][14][15]

-

Disease Diagnosis and Prognosis: In some instances, the activity levels of certain proteases in biological fluids or tissues can serve as biomarkers for disease.

Scientific Integrity and Trustworthiness: Ensuring Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is imperative to build a self-validating experimental system.

-

Linearity of Response: The rate of the reaction should be linear with respect to both time and enzyme concentration.[16] If the reaction rate decreases over time, it may indicate substrate depletion or enzyme instability.

-

Substrate Specificity: While H-Thr-AMC is designed for threonine-specific proteases, it is good practice to test for potential off-target cleavage by other proteases that may be present in your sample, especially when working with complex biological mixtures. This can be achieved by using a panel of substrates with different amino acids at the P1 position.

-

Instrument Calibration: Regularly calibrate your fluorescence plate reader to ensure accurate and consistent measurements.

-

Proper Controls: The inclusion of appropriate positive and negative controls in every experiment is non-negotiable for data validation.

References

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

Zhang, J. H., et al. (2009). Development and validation of a fluorogenic assay to measure separase enzyme activity. Analytical Biochemistry, 393(2), 249–255. [Link]

-

Muthana, K. N., et al. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 26(11), 3328. [Link]

-

Ihssen, J., et al. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. [Link]

-

Bosch, M., & Franklin-Tong, V. E. (2007). Temporal and spatial activation of caspase-like enzymes induced by self-incompatibility in Papaver pollen. Proceedings of the National Academy of Sciences, 104(46), 18327–18332. [Link]

-

Zhang, J. H., et al. (2009). Development and validation of a fluorogenic assay to measure separase enzyme activity. PubMed. [Link]

-

He, R., & Xing, D. (2008). Plant caspase-like proteases in plant programmed cell death. Journal of Integrative Plant Biology, 50(8), 927–935. [Link]

-

Zhang, H., et al. (2004). Real-Time Detection of Caspase-3-Like Protease Activation in Vivo Using Fluorescence Resonance Energy Transfer during Plant Programmed Cell Death Induced by Ultraviolet C Overexposure. Plant Physiology, 136(4), 4025–4034. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-

Salvesen, G. S., & Dixit, V. M. (1999). Caspase activation: the induced-proximity model. Proceedings of the National Academy of Sciences, 96(20), 10964–10967. [Link]

-

Fields, G. B. (2001). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 151, 147–159. [Link]

-

iGEM. (2017). AMC standard curve assay protocol. [Link]

-

Mokin, M., et al. (2023). Thrombogenicity assessment of surface-modified flow diverters: the impact of different surface modification strategies on thrombin generation in an acute in vitro test. Journal of NeuroInterventional Surgery, 15(11), 1130–1135. [Link]

-

de Kort, M., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(10), 1799–1808. [Link]

-

Li, A. P. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today, 25(1), 153–159. [Link]

-

Iwamoto, K., et al. (2021). Identification of novel splice variants of the MME gene and their dominant expression in human neuronal and epithelial cells. Journal of Biochemistry, 170(3), 323–333. [Link]

-